5-Bromo-2-fluoro-4-nitroaniline
Overview
Description
5-Bromo-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-nitroaniline typically involves multiple steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed
Reduction: The major product is 5-Bromo-2-fluoro-4-phenylenediamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation: Oxidation can lead to the formation of nitroso and nitro derivatives.
Scientific Research Applications
5-Bromo-2-fluoro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The overall effect depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-nitroaniline: A closely related compound with similar substituents but different positions on the benzene ring.
2-Bromo-5-fluoro-4-nitroaniline: Another similar compound with the bromine and fluorine atoms in different positions.
4-Bromo-2-nitroaniline: Lacks the fluorine atom but has similar bromine and nitro substituents.
Uniqueness
5-Bromo-2-fluoro-4-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSDYPMVCZQNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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